molecular formula C8H16N2O B1241381 N-(hexylideneamino)-N-methylformamide CAS No. 57590-22-4

N-(hexylideneamino)-N-methylformamide

Katalognummer: B1241381
CAS-Nummer: 57590-22-4
Molekulargewicht: 156.23 g/mol
InChI-Schlüssel: QRMNFHXPNKCTAG-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(hexylideneamino)-N-methylformamide is a chemical compound known for its applications in various scientific fields. It is a derivative of hexanal, an aldehyde, and methylformylhydrazine, a hydrazone. This compound has been studied for its potential carcinogenic properties and its role in inducing tumors in laboratory animals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(hexylideneamino)-N-methylformamide can be synthesized through the reaction of hexanal with methylformylhydrazine. The reaction typically involves mixing hexanal with an equimolar amount of methylformylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(hexylideneamino)-N-methylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-(hexylideneamino)-N-methylformamide has been extensively studied for its potential carcinogenic properties. It has been shown to induce tumors in laboratory animals, making it a valuable compound for cancer research. Additionally, it has applications in the study of lipid oxidation and as a marker for food spoilage .

In Chemistry:

In Biology:

In Medicine:

In Industry:

Wirkmechanismus

N-(hexylideneamino)-N-methylformamide exerts its effects through various molecular pathways. It is believed to induce oxidative stress and disrupt cellular processes, leading to tumor formation. The compound interacts with cellular proteins and DNA, causing mutations and promoting carcinogenesis .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

N-(hexylideneamino)-N-methylformamide is similar to other hydrazones and aldehyde derivatives. Some of the similar compounds include:

Uniqueness: this compound is unique due to its specific combination of hexanal and methylformylhydrazine, which imparts distinct chemical and biological properties. Its ability to induce tumors makes it particularly valuable for cancer research .

Eigenschaften

CAS-Nummer

57590-22-4

Molekularformel

C8H16N2O

Molekulargewicht

156.23 g/mol

IUPAC-Name

N-[(E)-hexylideneamino]-N-methylformamide

InChI

InChI=1S/C8H16N2O/c1-3-4-5-6-7-9-10(2)8-11/h7-8H,3-6H2,1-2H3/b9-7+

InChI-Schlüssel

QRMNFHXPNKCTAG-VQHVLOKHSA-N

SMILES

CCCCCC=NN(C)C=O

Isomerische SMILES

CCCCC/C=N/N(C)C=O

Kanonische SMILES

CCCCCC=NN(C)C=O

Key on ui other cas no.

57590-22-4

Synonyme

hexanal methylformylhydrazone
HMFH

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.